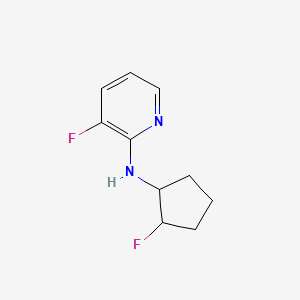

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-7-3-1-5-9(7)14-10-8(12)4-2-6-13-10/h2,4,6-7,9H,1,3,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVVUYKIYUORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 3-Fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine

The synthesis of this compound involves several synthetic steps, typically starting from readily available pyridine derivatives. The fluorination process is crucial, as fluorine atoms can significantly alter the physicochemical properties of organic molecules, enhancing their biological activity.

Recent advancements in N-F fluorination techniques have been pivotal for synthesizing fluorinated compounds like this compound. These methods utilize reagents that facilitate the introduction of fluorine atoms into organic frameworks with high efficiency and selectivity .

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Studies have shown that compounds featuring similar structural motifs can act as inhibitors for key signaling pathways involved in cancer progression, particularly the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways .

Table 1: Summary of Anticancer Studies

Neurodegenerative Diseases

Another promising application is in the treatment of neurodegenerative diseases such as Parkinson's Disease (PD). Compounds similar to this compound have been investigated for their ability to inhibit leucine-rich repeat kinase 2 (LRRK2), a target implicated in PD pathology .

Table 2: Neurodegenerative Disease Studies

| Study Reference | Compound Tested | Disease Targeted | Mechanism of Action | Results |

|---|---|---|---|---|

| Imidazo Compounds | Parkinson's Disease | LRRK2 Inhibition | Significant reduction in disease symptoms |

Imaging Applications

The compound's fluorinated nature also positions it as a candidate for use in positron emission tomography (PET) imaging. Fluorinated compounds are valuable for developing radiotracers that can visualize tumors or brain activity due to their favorable uptake characteristics and metabolic pathways .

Table 3: Imaging Studies

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, altering their function. This can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Research Findings and Data Gaps

- highlights MCT inhibition by methoxyethyl-substituted analogs, suggesting the target compound could be tested similarly .

- notes that fluorinated pyridin-2-amine derivatives are potent CK1δ inhibitors, but the target compound’s activity remains unvalidated .

- Data Gaps : Experimental Log P, solubility, and in vitro/in vivo efficacy data for the target compound are absent in the provided evidence.

Biological Activity

3-Fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes a pyridine ring substituted with fluorine atoms and a cyclopentyl group. The presence of fluorine is significant as it often enhances the lipophilicity and metabolic stability of organic molecules.

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Studies indicate that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, which could be a focus for further research on this specific compound.

- Binding Affinity : Preliminary studies suggest that this compound may interact with certain kinases or receptors involved in cell signaling pathways. The binding affinity to these targets is crucial for understanding its therapeutic potential .

- In Vitro Studies : In vitro assays have shown that compounds with similar structural motifs can exhibit significant activity against cancer cell lines, indicating that this compound may also possess anticancer properties .

Case Studies

Several case studies have investigated the biological implications of fluorinated compounds:

- Anticancer Activity : A study focusing on fluorinated pyridines highlighted their potential as anticancer agents due to their ability to inhibit tumor growth in xenograft models. While specific data on this compound is limited, related compounds have shown promising results in similar contexts .

- Neuropharmacological Effects : Research into related fluorinated compounds has indicated potential neuropharmacological effects, suggesting that this compound could influence neurotransmitter systems or neuroprotective pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including fluorination and cyclization processes. The development of efficient synthetic routes is essential for producing this compound in sufficient quantities for biological evaluation.

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Fluorination | Fluorine gas / Electrophilic reagents | High |

| 2 | Cyclization | Cyclopentane derivatives | Moderate |

| 3 | Purification | Chromatography | Variable |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds, emphasizing the role of fluorine in enhancing biological activity. For instance:

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, and how can yield and purity be maximized?

Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to couple 2-fluorocyclopentylamine with a fluorinated pyridine precursor. Key steps include:

- Substrate Preparation : Use 2,6-dichloro-3-fluoropyridine as a starting material for regioselective amination at the 2-position .

- Reaction Optimization : Employ t-BuONa as a base and toluene as a solvent at 100–110°C for 16–24 hours. Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts.

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity.

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer: Combine X-ray crystallography (e.g., using SHELX programs ) with spectroscopic techniques :

- NMR : Analyze , , and NMR spectra to confirm substitution patterns and cyclopentyl ring conformation. Fluorine atoms induce distinct splitting patterns (e.g., coupling in the cyclopentyl group) .

- FT-IR : Identify N–H stretching (3200–3400 cm) and C–F vibrations (1100–1200 cm).

- Single-Crystal Analysis : Resolve bond angles and dihedral angles to validate steric effects from the fluorinated cyclopentyl group .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in substitution reactions?

Methodological Answer: Fluorine’s electron-withdrawing nature alters reaction pathways:

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic aromatic substitution (e.g., using NaH/DMF). Fluorine at the pyridine 3-position deactivates the ring, requiring harsher conditions for further functionalization .

- DFT Calculations : Model charge distribution (e.g., using B3LYP/6-311G(d,p)) to predict regioselectivity. Fluorine at the 3-position increases positive charge at the 2- and 6-positions, favoring amination at the 2-position .

Q. What strategies resolve contradictions in regioselectivity data during multi-step synthesis?

Methodological Answer: Address discrepancies via:

- Mechanistic Probes : Use isotopic labeling (e.g., -amine) to track substitution pathways.

- Analytical Cross-Validation : Combine LC-MS/MS with -NMR to distinguish regioisomers. For example, competing C–N coupling at pyridine positions 2 vs. 6 can be quantified via integration of signals .

- Competitive Experiments : Compare yields under varying temperatures/catalysts to identify thermodynamic vs. kinetic control.

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., TrkA), as the fluorinated cyclopentyl group enhances lipophilicity .

- Docking Parameters : Use the AMBER force field to account for fluorine’s van der Waals interactions. Validate poses against crystallographic data of similar inhibitors (e.g., KRC-108 ).

- Binding Free Energy : Calculate ΔG using MM-PBSA, focusing on fluorine’s contribution to enthalpy/entropy balance .

Q. What experimental designs assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-QTOF-MS. Fluorine’s metabolic resistance reduces oxidative deamination, prolonging half-life .

- Isotope Effects : Synthesize - or -labeled analogs to trace metabolic pathways (e.g., cytochrome P450-mediated oxidation).

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, critical for drug-drug interaction profiling .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting crystallographic and spectroscopic data on fluorine’s conformational effects?

Methodological Answer:

- X-ray vs. DFT : Compare experimental bond lengths/angles (e.g., C–F = 1.34 Å) with computational predictions. Discrepancies >0.02 Å suggest lattice packing forces distorting gas-phase geometry .

- Dynamic NMR : Resolve rotational barriers of the cyclopentyl group at low temperatures (−40°C) to detect restricted rotation not evident in crystallography .

Q. What protocols ensure safe handling and storage of fluorinated intermediates?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hygroscopicity or light sensitivity. Fluorinated amines often require desiccants and amber glass vials .

- Safety Profiling : Use DSC/TGA to detect exothermic decomposition. Fluorine’s electronegativity can stabilize reactive intermediates, but perfluorinated byproducts may pose toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.